[2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide
Description
2-(4-Fluorophenyl)ethylamine hydrobromide is a substituted benzylamine salt characterized by a 4-fluorophenethyl group attached to a secondary amine, which is further substituted by a 2-nitrobenzyl moiety. The hydrobromide salt enhances its stability and solubility in polar solvents. The compound’s molecular formula is C₁₆H₁₆FN₃O₂·HBr, with a molecular weight of 382.23 g/mol.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2.BrH/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20;/h1-8,17H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACHNBODPGGXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-20-7 | |
| Record name | Benzeneethanamine, 4-fluoro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with 2-nitrobenzyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
\ \text{2-(4-Fluorophenyl)ethylamine} + \text{2-Nitrobenzyl bromide} \rightarrow \text{[2-(4-Fluorophenyl)ethylamine hydrobromide} ]
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)ethylamine hydrobromide involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains two primary reactive sites:
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Secondary Amine : Basic nitrogen capable of nucleophilic reactions and protonation.
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Nitro Group (Ar-NO₂) : Electron-withdrawing, participates in reduction and electrophilic substitution.
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Aromatic Fluorine : Moderately electron-withdrawing, influences ring reactivity.
Nucleophilic Substitution Reactions
The amine group acts as a nucleophile in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base | N-alkylated ammonium salt | Occurs in polar aprotic solvents. |
| Acylation | Acyl chlorides (e.g., AcCl), base | Amide derivative | Requires deprotonation of amine. |
Acid-Base Reactions
The amine is protonated under acidic conditions, forming a water-soluble ammonium hydrobromide salt:
Reduction of the Nitro Group
The nitro group undergoes reduction to form an amine, critical for modifying biological activity:
| Method | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C, ethanol | 2-(4-Fluorophenyl)ethylamine | ~85% |
| Chemical Reduction | Sn/HCl or Fe/HCl | Same as above | ~70% |
Oxidation Reactions
The amine can oxidize under strong conditions, though this is less common due to stabilization by the hydrobromide salt:
Salt Formation and Stability
The hydrobromide salt enhances stability and solubility:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in polar solvents (H₂O, EtOH) |
| Stability | Stable at RT; decomposes >200°C |
Scientific Research Applications
Synthesis Applications
1. Organic Synthesis:
The compound can be utilized as a nucleophile in the synthesis of various derivatives, such as 2-amino-4-arylpyrimidine derivatives. This application is significant in developing new pharmaceuticals targeting diverse biological pathways.
2. Organometallic Chemistry:
It serves as a precursor in the preparation of ortho-metalated primary phenethylamines, leading to the formation of six-membered palladacycles. This process is critical for developing metal-catalyzed reactions used in organic synthesis.
The biological activity of 2-(4-Fluorophenyl)ethylamine hydrobromide is influenced by its structural features:
- Potential Therapeutic Targets:
- The compound may interact with sigma receptors (σRs), which are considered valid targets for developing medications to address various diseases, including neuropsychiatric disorders and cancer .
- The presence of the nitro group suggests potential redox activity, which could play a role in its pharmacological effects.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of compounds related to 2-(4-Fluorophenyl)ethylamine hydrobromide:
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Sigma Receptor Ligands:
Research indicates that derivatives incorporating similar structures have shown significant selectivity for σ₂ receptors over σ₁ receptors. This selectivity is crucial for developing drugs with fewer side effects . -
Dual RXFP3 Agonists:
Investigations into indole-containing amidinohydrazones have revealed that modifications similar to those present in 2-(4-Fluorophenyl)ethylamine hydrobromide can enhance receptor affinity and selectivity, suggesting potential applications in stress response therapies .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
| Compound Name | R₁ Substituent | Nitro Position | Molecular Weight (g/mol) | LogP | Salt Form | Key Features |
|---|---|---|---|---|---|---|
| 2-(4-Fluorophenyl)ethylamine HBr | 4-Fluorophenyl | Ortho (2-) | 382.23 | ~2.8* | HBr | High polarity due to ortho-nitro group |
| 2-(3-Methoxyphenyl)ethylamine HBr | 3-Methoxyphenyl | Para (4-) | 367.20 | ~3.1 | HBr | Increased lipophilicity (methoxy) |
| 2-(4-Fluorophenyl)ethylamine HBr | 4-Fluorophenyl | Meta (3-) | 382.23 | ~2.9 | HBr | Reduced steric hindrance vs. ortho |
| 2-(1H-Indol-3-yl)ethylamine HBr | Indol-3-yl | Ortho (2-) | 376.00 | 3.26 | HBr | Planar indole enhances π-stacking |
| 2-(4-Chlorophenyl)ethylamine HBr | 4-Chlorophenyl | N/A | 371.00 | ~3.4 | HBr | Chlorine increases halogen bonding |
*Estimated LogP based on substituent contributions.
Key Observations:
- Substituent Effects :
- 4-Fluorophenyl : Enhances metabolic stability compared to 3-methoxyphenyl or indol-3-yl groups .
- Indole vs. Fluorophenyl : The indole-containing analog (2-(1H-Indol-3-yl)ethylamine HBr) exhibits higher LogP (3.26), suggesting greater membrane permeability, which may correlate with CNS activity .
Crystallographic and Computational Analysis
- Hydrogen Bonding : The ortho-nitro group in the target compound may form intramolecular hydrogen bonds with the amine, stabilizing the conformation. This contrasts with para-nitro analogs, where intermolecular hydrogen bonding dominates .
- Software Utilization: Structural characterization of such compounds typically employs SHELX for refinement and WinGX/ORTEP for visualization, as noted in and .
Biological Activity
2-(4-Fluorophenyl)ethylamine hydrobromide, with the CAS number 1609404-20-7, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-Fluorophenyl)ethylamine hydrobromide is C15H16BrFN2O. It features a 4-fluorophenyl group and a nitrobenzyl moiety, which may contribute to its biological properties. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence receptor binding.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
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Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL for certain analogs .
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Anticancer Activity :
- The compound's structure suggests potential anticancer properties. In related studies, compounds with similar nitro and phenyl substitutions demonstrated significant cytotoxic effects against cancer cell lines such as Caco-2 and A549. For example, certain derivatives reduced cell viability by over 50% in Caco-2 cells .
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Mechanisms of Action :
- The mechanisms through which these compounds exert their effects may involve interactions with specific biological targets such as GPCRs (G protein-coupled receptors) and enzymes involved in cellular signaling pathways. The activity profile suggests that these compounds could modulate neurotransmitter systems or exhibit enzyme inhibition .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1 | Staphylococcus aureus |
| Compound B | 2 | Enterococcus faecium |
| Compound C | >64 | Escherichia coli |
Table 2: Anticancer Activity Against Caco-2 Cells
| Compound Name | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Compound D | 39.8 | 10 |
| Compound E | 31.9 | 20 |
| Compound F | 54.9 | Not determined |
Case Studies
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Study on Antimicrobial Efficacy :
A study analyzed the efficacy of various fluorinated compounds against resistant strains of Candida and Staphylococcus species. The results indicated that compounds similar to 2-(4-Fluorophenyl)ethylamine hydrobromide showed promising activity, suggesting potential for development as new antimicrobial agents . -
Anticancer Screening :
In a screening of novel anticancer agents, several derivatives were tested against multiple cancer cell lines, including HeLa and Caco-2 cells. The results demonstrated that modifications to the nitro group significantly influenced anticancer activity, with some derivatives achieving over 50% reduction in cell viability at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
